molecular formula C8H14FNO3 B14906749 rel-(1R,3S,4S)-Ethyl 1-amino-3-fluoro-4-hydroxycyclopentanecarboxylate

rel-(1R,3S,4S)-Ethyl 1-amino-3-fluoro-4-hydroxycyclopentanecarboxylate

Cat. No.: B14906749
M. Wt: 191.20 g/mol
InChI Key: SYMUHSNAPCIAAU-HAFWLYHUSA-N
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Description

rel-(1R,3S,4S)-Ethyl 1-amino-3-fluoro-4-hydroxycyclopentanecarboxylate is a chemical compound with the molecular formula C6H11ClFNO3. It is known for its unique structural properties, which include an amino group, a fluorine atom, and a hydroxyl group attached to a cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,3S,4S)-Ethyl 1-amino-3-fluoro-4-hydroxycyclopentanecarboxylate typically involves the following steps:

    Formation of the Cyclopentane Ring: The initial step involves the formation of the cyclopentane ring through a cyclization reaction.

    Introduction of Functional Groups: The amino, fluoro, and hydroxy groups are introduced through a series of substitution reactions. Common reagents used in these reactions include fluorinating agents, amines, and hydroxylating agents.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

rel-(1R,3S,4S)-Ethyl 1-amino-3-fluoro-4-hydroxycyclopentanecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used for substitution reactions.

Major Products Formed

Scientific Research Applications

rel-(1R,3S,4S)-Ethyl 1-amino-3-fluoro-4-hydroxycyclopentanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-(1R,3S,4S)-Ethyl 1-amino-3-fluoro-4-hydroxycyclopentanecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity. These interactions can modulate biochemical pathways and exert specific effects .

Comparison with Similar Compounds

Similar Compounds

  • rel-(1R,3S,4S)-1-Amino-3-fluoro-4-hydroxycyclopentanecarboxylic acid hydrochloride
  • rel-(1R,3S,4S)-1-Amino-3-fluoro-4-hydroxycyclopentanecarboxylic acid

Uniqueness

rel-(1R,3S,4S)-Ethyl 1-amino-3-fluoro-4-hydroxycyclopentanecarboxylate is unique due to its ethyl ester group, which can influence its solubility, reactivity, and overall chemical properties. This distinguishes it from other similar compounds that may lack the ester group or have different substituents .

Properties

Molecular Formula

C8H14FNO3

Molecular Weight

191.20 g/mol

IUPAC Name

ethyl (1R,3S,4S)-1-amino-3-fluoro-4-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C8H14FNO3/c1-2-13-7(12)8(10)3-5(9)6(11)4-8/h5-6,11H,2-4,10H2,1H3/t5-,6-,8-/m0/s1

InChI Key

SYMUHSNAPCIAAU-HAFWLYHUSA-N

Isomeric SMILES

CCOC(=O)[C@]1(C[C@@H]([C@H](C1)F)O)N

Canonical SMILES

CCOC(=O)C1(CC(C(C1)F)O)N

Origin of Product

United States

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